Phenanthro[3,2-b]thiophene
Description
Contextualization within Polycyclic Heteroarene Research
Phenanthro[3,2-b]thiophene belongs to the broader class of polycyclic heteroarenes, which are compounds containing two or more fused aromatic rings, with at least one ring being a heterocycle. The inclusion of a sulfur atom in the thiophene (B33073) ring of this compound imparts distinct electronic characteristics compared to its all-carbon analogue, phenanthrene (B1679779). This has made it and its derivatives a focus of research within the field of thiophene-containing fused molecules. mdpi.com
The study of polycyclic heteroarenes is a vibrant area of organic chemistry, driven by the quest for new materials with tailored electronic and optical properties. ontosight.ai The fusion of different aromatic and heteroaromatic rings allows for the fine-tuning of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic electronics. nih.gov The synthesis of complex polycyclic heteroarenes often involves multi-step routes, including transition-metal-catalyzed cycloisomerization and cross-coupling reactions. researchgate.nettandfonline.comresearchgate.net
Significance in Contemporary Materials Science and Organic Electronics
The unique electronic properties of this compound and its derivatives make them highly suitable for applications in organic electronics and materials science. smolecule.com These compounds are explored for their potential use as organic semiconductors in devices like organic thin-film transistors (OTFTs) and organic solar cells. ontosight.aismolecule.com The rigid, planar structure of the this compound core facilitates π-π stacking, which is essential for efficient charge transport in organic semiconductor materials. ontosight.ai
Research has shown that derivatives of related thienoacenes, such as mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) and dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), exhibit high charge carrier mobilities. mdpi.comacs.org For instance, some BTBT derivatives have shown hole mobilities exceeding 1 cm² V⁻¹ s⁻¹. mdpi.com The strategic introduction of substituents onto the phenanthrothiophene backbone can further enhance solubility and influence molecular packing, leading to improved device performance. mdpi.comresearchgate.netacs.org The stability and electronic characteristics of these materials also make them interesting for photonic applications. smolecule.com
Overview of Research Trajectories for this compound and Related Systems
Current research on this compound and related polycyclic heteroarenes is focused on several key areas. A major trajectory involves the synthesis of new derivatives with tailored properties. mdpi.comnih.gov This includes the development of efficient synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to introduce various functional groups onto the core structure. nih.govresearchgate.net
Another significant research direction is the investigation of the structure-property relationships in these materials. mdpi.com By systematically modifying the molecular structure, for example, by changing the length and type of alkyl side chains, researchers can study the effects on solubility, optical properties, and charge transport characteristics. mdpi.comnih.gov For example, a study on phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) derivatives showed that increasing the alkyl chain length decreased solubility. mdpi.com
Furthermore, there is a strong focus on the application of these materials in organic electronic devices. This involves fabricating and characterizing OTFTs and other devices to evaluate their performance metrics, such as charge carrier mobility and on/off ratios. mdpi.comacs.orgnih.gov Theoretical calculations are also employed to understand the electronic structure and predict the charge transport properties of new materials. acs.orgacs.orgresearchgate.net The development of solution-processable materials is a particularly important goal, as it can lead to low-cost and large-area fabrication of electronic devices. acs.orgacs.org
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C16H10S | 234.32 | 224-10-2 chemeo.com |
| mdpi.comBenzothieno[3,2-b] mdpi.combenzothiophene | C14H8S2 | 240.35 | 248-74-8 |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | C26H14S2 | 390.53 | 940737-14-6 |
| Phenanthro[2,1-b:7,8-b']dithiophene | C20H10S2 | 314.43 | - |
| 2,5-bis(2-phenanthrenyl)-thieno[3,2-b]thiophene | C38H22S | 502.66 | - |
| Benzo[b]phenanthro[2,3-d]thiophene | C20H12S | 284.38 | 248-85-1 |
| Thieno[3,2-b]thiophene (B52689) | C6H4S2 | 140.23 | 251-41-2 |
| Thiophene | C4H4S | 84.14 | 110-02-1 |
| Phenanthrene | C14H10 | 178.23 | 85-01-8 |
| Thieno[3,2-b]thiophene-2-carboxylic acid | C7H4O2S2 | 184.24 | 31488-83-2 |
| 2,5-Dibromothieno[3,2-b]thiophene | C6H2Br2S2 | 297.99 | 153676-43-8 |
| Dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | C34H18S2 | 490.65 | - |
| Benzo[lmn]thieno[3',4':4,5]imidazo[2,1-b] acs.orgacs.orgphenanthroline-1,3,6(2H)-trione, 2-octyl | C28H23N3O3S | 493.57 | - |
| Isoquino[6',5',4':10,5,6]anthra[2,1,9-def]thieno[3',4':4,5]imidazo[2,1-a]isoquinoline-1,3,8(2H)-trione, 2-(1-heptyloctyl)-10,12-di-2-thienyl | C53H41N3O3S3 | 888.11 | - |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole | - | - | - |
| mdpi.comBenzothieno[3,2-b] mdpi.combenzothiophene-S,S-dioxide | C14H8O2S2 | 272.34 | - |
| 2-Bromo-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | C26H13BrS2 | 469.42 | - |
| Thiophene-3-carboxamide | C5H5NOS | 127.16 | 32462-15-4 |
| Anthra-[1,2-b:4,3-b':5,6-b'':8,7-b''']tetrathiophene | C22H8S4 | 408.63 | - |
Properties
CAS No. |
224-10-2 |
|---|---|
Molecular Formula |
C16H10S |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
naphtho[2,1-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-9-13-7-8-17-16(13)10-15(12)14/h1-10H |
InChI Key |
BKDNKFGDTSYPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Phenanthro 3,2 B Thiophene Scaffolds
Established Synthetic Routes to the Phenanthro[3,2-b]thiophene Core
The construction of the this compound skeleton relies on the effective formation of both the thiophene (B33073) and phenanthrene (B1679779) ring systems in a fused manner. The choice of synthetic strategy is often dictated by the desired substitution on the final molecule and the availability of starting materials.
Traditional synthetic strategies towards fused thiophene systems, including the this compound backbone, often involve sequential bond-forming reactions to build the heterocyclic and carbocyclic rings, followed by an aromatization step. These multistep approaches, while sometimes lengthy, offer a high degree of control and are foundational in heterocyclic chemistry.
One common strategy for synthesizing the related thieno[3,2-b]thiophene (B52689) core, which can be a building block for more complex structures, starts from substituted thiophenes. For instance, a typical synthesis begins with 3-bromothiophene (B43185), which undergoes a series of reactions including lithiation, reaction with sulfur, and subsequent cyclization steps to form the fused ring system. nih.gov A representative sequence might involve the reaction of 3-bromothiophene with n-butyllithium, followed by quenching with sulfur powder. The resulting thiolate can then react with an appropriate electrophile like methyl bromoacetate. Subsequent intramolecular cyclization, often promoted by reagents like polyphosphoric acid or phosphorus oxychloride, followed by aromatization, yields the thieno[3,2-b]thiophene core. nih.gov
Another powerful multistep method involves the cascade cyclization of alkynyl diols. This approach provides a step-efficient pathway to multisubstituted thieno[3,2-b]thiophenes. nih.gov The reaction of alkynyl diols with a sulfur source, such as a combination of iodine and sodium thiosulfate, can initiate a bisulfide cyclization cascade to generate the fused thiophene system in moderate to good yields. nih.gov The process is believed to proceed through an intermediate that undergoes a second intramolecular radical cyclization, followed by H-abstraction and oxidation to achieve the final aromatic product. nih.gov
Furthermore, electrophilic cyclization of o-alkynyl thioanisoles represents a versatile method for constructing benzo[b]thiophene derivatives, which are structurally related to the this compound system. organic-chemistry.orgnih.gov This methodology can be adapted to create the fused polycyclic aromatic structure. The reaction is mediated by an electrophilic sulfur source, which attacks the alkyne, initiating a cyclization cascade that results in the formation of the thiophene ring fused to the aromatic system. organic-chemistry.org
The final step in many of these sequences is aromatization. In the synthesis of a dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT), a highly π-extended system, a key step involves the aromatization of a precursor molecule to form the fully conjugated system. This can be achieved through various oxidative conditions.
These multistep approaches, while sometimes requiring several synthetic operations, provide a robust and versatile platform for accessing a wide range of substituted this compound analogues.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and highly selective methods for the formation of carbon-carbon bonds. These reactions are particularly well-suited for the construction of complex aromatic systems like this compound.
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful method for constructing the biaryl linkages that can serve as precursors to the this compound core. tcichemicals.comacs.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their derivatives. tcichemicals.com
In a typical strategy, a suitably substituted thiophene boronic acid or ester can be coupled with a brominated phenanthrene derivative, or vice versa. For example, 2-bromothiophene (B119243) can be coupled with an aryl boronic acid to form an aryl-thiophene monomer, which can then be a precursor for further annulation. youtube.comcarroll.edu The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers, with bulky, electron-rich phosphine (B1218219) ligands often being employed.
The synthesis of thiophene-containing conjugated polymers has also been successfully achieved using Suzuki-Miyaura polycondensation, demonstrating the robustness of this method for constructing extended π-systems. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |
| Aryl Halide | Thiophene Boronic Acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | High |
| 2-Bromothiophene | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Up to 77% |
| Thiophene-2-boronic acid pinacol (B44631) ester | Aryl Bromide | Pd(0)/L1 | K₂CO₃ | THF/Water | 89% |
Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Thiophene-Arene Bond Formation.
The Stille coupling reaction provides another effective palladium-catalyzed method for the formation of C-C bonds, utilizing an organotin reagent as the organometallic component. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. wikipedia.org
The mechanism of the Stille reaction involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org This methodology has been successfully applied to the synthesis of thieno[3,2-b]thiophene-containing polymers. researchgate.net In this context, a distannylated thieno[3,2-b]thiophene monomer can be polymerized with a dihaloaromatic comonomer to produce a conjugated polymer.
The reaction conditions for Stille couplings can often be tailored by the choice of palladium source, ligands, and additives. For instance, the addition of copper(I) salts can significantly accelerate the rate of reaction. harvard.edu
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Additive | Solvent |
| Organostannane | Organic Halide | Pd(0) source | Phosphine | CuI (optional) | THF, DMF |
| Aryl Halide | Alkyl-tin reagent | Palladium catalyst | - | - | - |
| Allyl-tin reagent | Aryl Halide | Palladium catalyst | - | - | - |
Table 2: General Conditions for Stille Coupling Reactions.
Photocyclization is a powerful and elegant method for the formation of polycyclic aromatic hydrocarbons, including the phenanthrene moiety of this compound. The classic example is the photocyclization of stilbene (B7821643) to phenanthrene under UV irradiation in the presence of an oxidizing agent. nih.govd-nb.info
This reaction proceeds through the photoisomerization of the E-olefin to the reactive Z-olefin, which then undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation, typically with iodine, furnishes the aromatic phenanthrene product. nih.govd-nb.info This method has been adapted for continuous flow processes, allowing for the scalable synthesis of functionalized phenanthrenes. nih.govd-nb.info
A highly relevant application of this technique is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes to produce fused benzo[b]thiophene derivatives, such as phenanthro[9,10-b]thiophenes. thieme-connect.com This approach has been shown to be more efficient than oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation for the synthesis of these fused systems. thieme-connect.com The starting diarylthiophenes can be readily prepared in a few steps from commercially available materials. thieme-connect.com
| Starting Material | Product | Reaction Conditions | Yield (%) |
| E-Stilbene | Phenanthrene | UV light, Iodine, THF | 95% (NMR yield) |
| Substituted Stilbenes | Substituted Phenanthrenes | UV light, Iodine, THF | 61-89% |
| 4,5-Diaryl-substituted thiophenes | Fused Benzo[b]thiophene derivatives | UV light, Iodine | Efficient |
Table 3: Examples of Photocyclization Reactions for the Formation of Fused Aromatic Systems.
Dehydrogenative cyclization, often referred to as the Scholl reaction, is a classic method for forming a carbon-carbon bond between two aromatic rings through oxidative intramolecular coupling. This approach can be a powerful tool for the synthesis of polycyclic aromatic hydrocarbons, including those containing heterocyclic units.
The successful C-C heterocoupling between a thiophene and an arene via the Scholl reaction can be challenging due to the propensity of thiophene to polymerize under oxidative conditions. However, by carefully tuning the electronics and topology of the precursor, this method can be employed to create fused thia-aromatic systems. For instance, the stepwise oxidative cyclization of a precursor containing both thiophene and phenyl moieties can lead to the formation of a phenanthro[2,3-b]thiophene (B14758752) derivative under Scholl conditions.
In a related context, palladium-catalyzed C-H activation/dehydrogenative coupling has emerged as a modern and efficient strategy for the synthesis of fused aromatic systems. For example, substituted phenanthridinones have been synthesized from N-methoxybenzamides and arenes via multiple palladium-catalyzed C-H activation steps at room temperature. nih.gov This type of methodology, which avoids the need for pre-functionalized starting materials, holds promise for the direct and atom-economical synthesis of this compound and its derivatives.
Anionic Cyclization Cascades
While specific examples detailing the synthesis of the this compound scaffold via anionic cyclization cascades are not extensively documented in dedicated literature, the principles of this methodology can be applied from the synthesis of related polycyclic aromatic thiophenes. Anionic cyclization cascades represent a powerful, metal-free strategy for the construction of fused heterocyclic systems.
Generally, these reactions proceed through the intramolecular cyclization of a suitably functionalized precursor containing both a nucleophilic center and an electrophilic site. For a this compound system, a plausible synthetic precursor would involve a phenanthrene backbone substituted with functionalities that can generate a thiolate nucleophile and an adjacent group that can undergo nucleophilic attack to close the thiophene ring.
A hypothetical pathway could involve a substituted phenanthrene bearing an ortho-alkynylthioanisole moiety. Treatment with a strong base could initiate a cascade, leading to the formation of the fused thiophene ring. The efficiency and regioselectivity of such a reaction would be highly dependent on the precise substitution pattern of the phenanthrene precursor and the reaction conditions employed. Similar cascade cyclizations of alkynyl diol derivatives have been used to create substituted thieno[3,2-b]thiophenes, suggesting the feasibility of this approach for more complex fused systems mdpi.com.
Derivatization Strategies for this compound
The functionalization of the this compound core is essential for modulating its properties, such as solubility, solid-state packing, and electronic energy levels, which are critical for its performance in electronic devices.
Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic compounds. In thiophene and its fused derivatives, electrophilic attack preferentially occurs at the carbon atoms adjacent to the sulfur atom (the α-positions), as the sulfur can effectively stabilize the cationic Wheland intermediate through resonance researchgate.netacs.org. For this compound, there are two such α-positions on the thiophene ring.
The regioselectivity of electrophilic substitution on the this compound skeleton has not been extensively reported. However, based on the general principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons, the reactivity of the different positions will be influenced by both the thiophene ring's directing effect and the electronic properties of the larger phenanthrene system libretexts.org. Computational studies on related systems like thieno[2,3-b]thiophene (B1266192) have shown a kinetic and thermodynamic preference for the α-carbon researchgate.net. It is expected that reactions such as halogenation, nitration, and Friedel-Crafts acylation would proceed at one of the α-positions of the thiophene moiety, though the specific selectivity between them would require experimental or theoretical investigation.
Table 1: Common Electrophilic Aromatic Substitution Reactions Applicable to Thiophene Systems
| Reaction Type | Typical Reagents | Expected Functional Group |
| Halogenation | Br₂, NBS, Cl₂, NCS | -Br, -Cl |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R |
| Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, DMF: Dimethylformamide
The introduction of side chains, particularly alkyl and aryl groups, is a key strategy to improve the solubility and processability of rigid polycyclic aromatic compounds and to influence their molecular packing in the solid state. For the closely related isomer, phenanthro[2,1-b:7,8-b']dithiophene, various alkyl and decylthienyl side chains have been introduced at the 2,7-positions nih.gov. These substitutions were found to significantly affect solubility and the optical bandgap nih.gov.
For this compound, side chains could be introduced using cross-coupling reactions, such as Suzuki or Stille coupling, on a halogenated precursor. For instance, bromination of the this compound core via electrophilic substitution would provide a handle for subsequent palladium-catalyzed cross-coupling with a variety of organoboron or organotin reagents to introduce alkyl, aryl, or other functional groups nih.gov. Side-chain engineering on related thieno[3,2-b]thiophene-porphyrin systems has demonstrated that even subtle changes, like the insertion of a sulfur atom in an alkyl chain, can significantly alter the electronic properties and molecular geometry of the final compound nih.gov.
Achieving regioselectivity in the synthesis of substituted this compound derivatives is a significant synthetic challenge. Control over the placement of substituents is crucial for establishing clear structure-property relationships. One approach is a "bottom-up" synthesis, where the desired substituents are already in place on the starting materials before the final ring-closing reaction to form the thiophene ring. For example, starting with a pre-functionalized phenanthrene derivative would allow for the regioselective construction of the final molecule.
Another strategy involves the directed functionalization of the pre-formed this compound scaffold. Directed ortho-metalation, for instance, could potentially be used if a suitable directing group is present on the molecule. However, the high temperatures and harsh conditions often required for such reactions on large, stable aromatic systems can limit their applicability researchgate.net. The functionalization of the 3-position of benzo[b]thiophene moieties has been achieved with high regioselectivity using palladium-catalyzed reactions of diazonium salts, suggesting a possible route for the selective functionalization of the β-positions of the thiophene ring in this compound researchgate.net.
Oxidative coupling is a common method for the synthesis of conjugated polymers and oligomers from aromatic monomers. For thiophene-based materials, this is often achieved using reagents like iron(III) chloride (FeCl₃) or through electrochemical polymerization mit.eduresearchgate.net. This method relies on the generation of radical cations from the monomer units, which then couple to form new carbon-carbon bonds.
For this compound, oxidative coupling would be expected to link monomer units through the most reactive positions, which are typically the unsubstituted α-positions of the thiophene ring. If both α-positions are unsubstituted, this reaction would lead to the formation of poly(this compound). The resulting polymer would have a highly conjugated backbone, and its properties would be influenced by the regiochemistry of the linkages. The use of ancillary ligands and co-catalysts in palladium-catalyzed oxidative coupling of thiophenes has been shown to improve reaction efficiency and control over the resulting polymer structure nih.gov.
Table 2: Conditions for Oxidative Coupling of Thiophene Derivatives
| Catalyst/Oxidant | Monomer Type | Typical Solvent | Application | Reference |
| FeCl₃ | 3-Alkylthiophenes | Chloroform | Chemical Polymerization | researchgate.net |
| Pd(OAc)₂ / Cu(OAc)₂ / O₂ | Thiophenes | Acetic Acid | Aerobic Oxidative Coupling | nih.gov |
| Electrochemical | Various Thiophenes | Acetonitrile (B52724) | Electropolymerization | mit.edu |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration nih.gov. This reaction is a valuable tool for carbon-carbon bond formation and can be used to introduce vinyl linkages with electron-withdrawing groups, thereby extending the π-conjugation of an aromatic system.
For the derivatization of this compound, a Knoevenagel condensation would require a precursor bearing a carbonyl group, such as an aldehyde or a ketone. Such a precursor could be synthesized, for example, by Vilsmeier-Haack formylation of the parent this compound. The resulting aldehyde could then be reacted with an active methylene compound like malononitrile (B47326) or diethyl malonate in the presence of a weak base catalyst (e.g., piperidine (B6355638) or ammonia) to yield a derivative with an extended conjugated system. This strategy has been employed in the synthesis of new phenanthrene derivatives for optoelectronic applications beilstein-journals.org. The introduction of a dicyanovinyl group, for instance, can significantly lower the LUMO energy level of the molecule, making it a better electron acceptor.
Mechanistic Studies of this compound Formation and Transformation
The formation and transformation of the this compound scaffold are governed by complex reaction mechanisms, often involving photochemical or metal-catalyzed pathways. Understanding these mechanisms is crucial for optimizing synthetic routes and controlling product outcomes.
Investigations into Reaction Mechanisms
The most prominent and well-studied mechanism for the formation of the phenanthrene core within the this compound system is the Mallory reaction, an oxidative photocyclization of stilbene-like precursors. wikipedia.orgnih.gov In this context, the precursor is typically a 1-(2-thienyl)-2-phenylethylene derivative.
The mechanism proceeds through several key steps:
Photoexcitation and Isomerization : The reaction is initiated by UV irradiation, which excites the diaryl-ethene precursor. While the trans-isomer is often more stable, only the cis-isomer can undergo cyclization. wikipedia.orgnih.gov Under photochemical conditions, the trans-isomer rapidly converts to the cis-isomer, allowing the reaction to proceed regardless of the initial isomeric mixture. nih.gov
Electrocyclization : The cis-isomer, in its excited state, undergoes an intramolecular 6π-electron electrocyclization. wikipedia.org In accordance with Woodward-Hoffmann rules, this photochemical process occurs in a conrotatory fashion, leading to the formation of a transient dihydrophenanthrene intermediate. wikipedia.org
Oxidation/Aromatization : The dihydrophenanthrene intermediate is typically unstable and can revert to the cis-stilbene (B147466) precursor. strath.ac.uk To drive the reaction forward, an oxidizing agent is used to trap this intermediate and facilitate its conversion to the stable, aromatic phenanthrothiophene system through the elimination of two hydrogen atoms. wikipedia.orgnih.gov
Alternative pathways, such as those involving palladium-catalyzed cross-coupling reactions to construct a suitable precursor followed by an intramolecular cyclization, also exist. For instance, a Suzuki or Stille coupling can be used to form a C-C bond, creating a biaryl system poised for a subsequent ring-closing reaction. nih.govnih.gov This final cyclization step can be an iron-catalyzed oxidative process. thieme-connect.de
Role of Catalysts and Reagents in Reaction Pathways
Catalysts and reagents play a pivotal role in directing the reaction pathway, influencing yields, and preventing side reactions.
In the context of the Mallory photocyclization, the choice of oxidant is critical.
Iodine (I₂) : Iodine is widely used as a catalyst for this reaction. nih.govresearchgate.net It serves to trap the unstable dihydrophenanthrene intermediate. The intermediate is oxidized to the final aromatic product, while iodine is reduced to hydrogen iodide (HI). nih.gov
The concentration of these reagents can also influence the reaction. Higher iodine concentrations may lead to the formation of more hydrogen iodide, which can contribute to side reactions. researchgate.net
For syntheses involving metal-catalyzed cross-coupling reactions, the components of the catalytic system are essential.
Palladium Catalysts : Complexes such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] are common catalysts for Suzuki and Stille couplings used to build precursors. nih.govnih.gov The catalyst facilitates the key steps of the reaction cycle: oxidative addition, transmetalation, and reductive elimination.
Bases : In Suzuki coupling reactions, a base such as sodium carbonate (Na₂CO₃) is required. nih.gov The base activates the organoboron compound (e.g., a boronic acid), making it competent for the transmetalation step with the palladium center.
Oxidizing Agents : For final ring-closure steps following C-C bond formation, oxidizing agents like Iron(III) chloride (FeCl₃) can be employed to induce intramolecular oxidative cyclization. thieme-connect.de
The selection of these components dictates the efficiency and viability of the synthetic route.
| Reaction Type | Catalyst/Reagent | Role in Mechanism | Typical Precursors |
|---|---|---|---|
| Photocyclization (Mallory Reaction) | Iodine (I₂) | Traps dihydrophenanthrene intermediate and facilitates oxidation. nih.govresearchgate.net | Diaryl-ethenes (e.g., Styrylthiophenes) |
| Photocyclization (Mallory Reaction) | Oxygen (O₂) | Re-oxidizes HI to I₂, regenerating the catalytic oxidant. nih.gov | Diaryl-ethenes (e.g., Styrylthiophenes) |
| Suzuki Coupling | Pd(PPh₃)₄ | Catalyzes C-C bond formation via oxidative addition/reductive elimination. nih.gov | Aryl halides and Arylboronic acids |
| Suzuki Coupling | Sodium Carbonate (Na₂CO₃) | Base required for activation of the boronic acid in the transmetalation step. nih.gov | Aryl halides and Arylboronic acids |
| Oxidative Cyclization | Iron(III) Chloride (FeCl₃) | Induces intramolecular C-H activation/cyclization to form the final ring. thieme-connect.de | Dithiophene-substituted benzenes |
Intramolecular Rearrangements and Migrations
While the primary reaction pathways for forming the this compound scaffold are generally direct, intramolecular rearrangements and migrations can occur under certain conditions, particularly in substituted derivatives. Specific documentation of such rearrangements for this exact scaffold is limited; however, mechanistic studies of analogous reactions provide insight into potential transformations.
A notable example of substituent migration occurs during Mallory-type photocyclizations. In the irradiation of (E)-1-mesityl-2-phenyldiazene in an acidic medium to form 2,4-dimethylbenzo[c]cinnoline, a small amount of a rearranged product, 1,2,4-trimethylbenzo[c]cinnoline, was also isolated. strath.ac.uk This demonstrates that under the photochemical and acidic conditions of the cyclization, an ortho-methyl group can migrate. strath.ac.uk This provides a precedent for potential alkyl or other substituent shifts during the formation of phenanthrene-like structures.
Another relevant area of study involves the theoretical rearrangements in thiophene isomers. The "walk rearrangement" in Dewar thiophenes, which are bicyclic isomers of thiophenes, describes a process where the sulfur group and the C=C double bond migrate around the ring. nih.gov This fluxional process, observed in the S-oxide of Dewar perfluorotetramethyl thiophene, highlights the potential for complex intramolecular dynamics within thiophene-containing rings, especially under photochemical conditions that might generate such strained intermediates. nih.gov While not a direct part of the synthesis, it underscores the possibility of skeletal rearrangements in thiophene derivatives.
| System | Reaction Type | Observed Rearrangement | Significance |
|---|---|---|---|
| (E)-1-mesityl-2-phenyldiazene | Photocyclization | Migration of an ortho-methyl group to an adjacent position. strath.ac.uk | Provides experimental evidence for substituent migration during the formation of phenanthrene-like scaffolds. |
| Dewar Thiophenes | Photochemical Isomerization | "Walk rearrangement" where the sulfur atom and double bond positions shift around the ring. nih.gov | Demonstrates the potential for complex skeletal rearrangements in thiophene isomers under photochemical conditions. |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy for Structural Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of Phenanthro[3,2-b]thiophene reveals characteristic absorption bands that correspond to the vibrational frequencies of its specific chemical bonds. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp absorptions in the 1600-1400 cm⁻¹ range, which are characteristic of the fused polycyclic system. Additionally, the C-S stretching vibration associated with the thiophene (B33073) ring can be identified, typically appearing in the fingerprint region of the spectrum. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, provide further structural confirmation and are generally observed below 900 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon and hydrogen framework can be constructed.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each hydrogen atom in the molecule. The aromatic protons resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The precise chemical shifts and coupling patterns (spin-spin splitting) of these protons allow for the unambiguous assignment of each hydrogen to its specific position on the phenanthrene (B1679779) and thiophene rings. The coupling constants (J-values) provide information about the connectivity of adjacent protons, further aiding in the structural elucidation.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 9.0 |
Note: Specific assignments for each proton require detailed 2D NMR analysis.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the atoms they are bonded to. Aromatic carbons in fused-ring systems typically resonate in the range of 120-150 ppm. The quaternary carbon atoms, which are not directly bonded to any hydrogen atoms, often exhibit weaker signals and can be distinguished from the protonated carbons.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 120 - 150 |
Note: Specific assignments for each carbon require detailed 2D NMR analysis.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves the ionization of the molecule and the subsequent measurement of the mass-to-charge ratio of the resulting ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound. This technique allows for the calculation of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula C₁₈H₁₀S. The measured mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₀S |
| Calculated m/z | [Provide a hypothetical accurate mass here, e.g., 258.0503] |
| Measured m/z | [Provide a hypothetical accurate mass here, e.g., 258.0501] |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the mass analysis of a wide range of molecules, including organic semiconducting materials. nih.gov This method is particularly advantageous for non-volatile and thermally labile compounds, providing precise molecular weight determination and verification of chemical structure. nih.gov
In the context of this compound and its derivatives, MALDI-TOF mass spectrometry serves as a crucial tool for confirming the successful synthesis of the target compound and assessing its purity. The technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. mdpi.com Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in an electric field and travel through a flight tube to a detector. The time taken to reach the detector is proportional to the mass-to-charge ratio of the ion, allowing for the determination of the molecular weight with high accuracy.
For derivatives of thieno[3,2-b]thiophene (B52689), MALDI-TOF has been successfully employed to confirm their synthesis and characterization. nih.gov The selection of an appropriate matrix is critical for successful analysis. For polythiophenes, matrices such as trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have been shown to be highly effective. nih.gov The high absorptivity of the matrix at the laser wavelength and its ability to facilitate charge exchange with the analyte are key to achieving good signal-to-noise ratios. nih.gov
| Parameter | Description | Relevance to this compound Analysis |
| Matrix | A substance that absorbs the laser energy and promotes ionization of the analyte. | Selection of a suitable matrix, such as DCTB or dithranol, is crucial for efficient ionization of the aromatic this compound core. nih.gov |
| Laser | A pulsed laser (typically UV) is used to irradiate the sample-matrix mixture. | The laser fluence must be optimized to ensure desorption and ionization without causing fragmentation of the analyte. |
| Time-of-Flight Analyzer | Measures the time it takes for ions to travel a fixed distance, which is used to determine their mass-to-charge ratio. | Provides high-resolution mass data, allowing for the unambiguous identification of the molecular ion peak of this compound and its isotopologues. |
Electronic Spectroscopy for Optoelectronic Characterization
Electronic spectroscopy encompasses a range of techniques that probe the electronic transitions within a molecule. For organic semiconductors like this compound, these methods are indispensable for characterizing their optoelectronic properties, such as their ability to absorb and emit light, and for determining key electronic parameters like the HOMO-LUMO gap.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions in conjugated molecules. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides valuable information about the electronic structure and conjugation length of the material.
For this compound and its derivatives, the UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π-π* transitions within the extended aromatic system. The position of the absorption maximum (λmax) is indicative of the energy gap between the HOMO and LUMO levels. A red-shift (longer wavelength) in the λmax generally signifies a smaller HOMO-LUMO gap and a more extended π-conjugation. nih.gov
Studies on related thieno[3,2-b]thiophene derivatives have shown absorption maxima in solution ranging from 401 nm to 415 nm. nih.gov The optical band gap (Eg-op) can be estimated from the onset of the absorption spectrum. For instance, HOMO-LUMO gaps for some thieno[3,2-b]thiophene derivatives have been estimated to be in the range of 2.50 eV to 2.80 eV. nih.gov The solvent can also influence the absorption spectrum, with different polarities potentially causing shifts in the absorption bands.
| Derivative | Solvent | λmax (nm) | Optical Band Gap (Eg-op) (eV) |
| Unsubstituted Phenyl-capped thieno[3,2-b]thiophene | THF | 415 | 2.50 |
| Dodecyl-substituted Phenyl-capped thieno[3,2-b]thiophene | THF | 401 | 2.80 |
| Trifluoromethyl-substituted Phenyl-capped thieno[3,2-b]thiophene | THF | 408 | 2.65 |
Data synthesized from studies on related thieno[3,2-b]thiophene derivatives. nih.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the emissive properties of a molecule. Following excitation by the absorption of light, the molecule can relax to the ground state by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift.
The fluorescence properties of thiophene-based materials are of significant interest for applications in organic light-emitting diodes (OLEDs). rsc.org The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a critical parameter for evaluating the efficiency of an emissive material. The emission wavelength and quantum yield are highly dependent on the molecular structure, substituents, and the surrounding environment.
For this compound, the extended conjugation is expected to result in fluorescence in the visible region of the electromagnetic spectrum. The solvatochromic effect, where the emission color changes with the polarity of the solvent, is a common feature in conjugated molecules and can provide insights into the nature of the excited state. researchgate.netrajpub.com For example, some amino-fluorene-thiophene derivatives exhibit a dual behavior with both bathochromic (red-shift) and hypsochromic (blue-shift) effects depending on the solvent polarity. researchgate.netrajpub.com
| Property | Description | Significance for this compound |
| Emission Maximum (λem) | The wavelength at which the fluorescence intensity is highest. | Determines the color of the emitted light, which is crucial for display and lighting applications. |
| Quantum Yield (ΦF) | The efficiency of the fluorescence process. | A high quantum yield is desirable for bright and efficient OLEDs. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift can be beneficial in reducing self-absorption, which is important for device performance. |
| Solvatochromism | The change in emission color with solvent polarity. | Provides information about the electronic nature of the excited state and the molecule's interaction with its environment. researchgate.netrajpub.com |
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction is an essential technique for determining the arrangement of atoms and molecules in the solid state. This information is critical for understanding how the molecular structure influences the bulk properties of a material, such as charge transport in organic semiconductors.
Single Crystal X-ray Structural Analysis
Single crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure and packing in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the positions of individual atoms, bond lengths, bond angles, and torsional angles. ubc.ca
For this compound, obtaining a single crystal structure would provide invaluable information. For instance, the crystal structure of methyl phenanthro[4,3-b]thiophene-5-methylcarboxylate, a related compound, revealed a torsion angle of 8.6 degrees, indicating a nearly planar structure. researchgate.net Such information on the degree of planarity is crucial, as a more planar backbone generally leads to better intermolecular electronic coupling and, consequently, higher charge carrier mobility. The analysis would also reveal the precise bond lengths within the fused ring system, offering insights into the degree of aromaticity and electronic delocalization.
| Crystallographic Parameter | Information Provided | Importance for this compound |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. | Defines the fundamental packing arrangement of the molecules. |
| Space Group | The symmetry of the crystal lattice. | Influences the allowed intermolecular interactions and packing motifs. |
| Bond Lengths and Angles | The precise geometry of the molecule. | Confirms the molecular structure and provides insights into the electronic nature of the bonds. |
| Torsional Angles | The dihedral angles between different parts of the molecule. | Quantifies the planarity of the molecular backbone, which is critical for charge transport. |
Analysis of Molecular Packing and Intermolecular Interactions (e.g., π-π Stacking)
The way in which molecules pack in the solid state and the nature of the intermolecular interactions between them are of paramount importance for the performance of organic electronic devices. In particular, for aromatic molecules like this compound, π-π stacking interactions are a key factor in determining the efficiency of charge transport.
Single crystal X-ray analysis allows for a detailed examination of these interactions. researchgate.net The distance between adjacent π-systems (π-π stacking distance) and their relative orientation are critical parameters. Shorter π-π stacking distances, typically in the range of 3.4 to 3.8 Å, facilitate the overlap of molecular orbitals and promote charge hopping between molecules. The type of packing motif, such as herringbone or brickwork, also has a significant impact on the dimensionality of charge transport.
Hirshfeld surface analysis is a powerful tool that can be used in conjunction with X-ray diffraction data to visualize and quantify intermolecular interactions. researchgate.net This method provides a graphical representation of the regions of close contact between molecules, highlighting the dominant interactions, such as C-H···π and S···S interactions, in addition to π-π stacking. nih.gov The analysis of these interactions is crucial for understanding the relationship between the molecular structure and the charge transport properties of this compound-based materials. rsc.org
| Interaction Type | Description | Influence on Properties |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Facilitates intermolecular charge transport, with shorter stacking distances generally leading to higher mobility. |
| C-H···π Interactions | Interactions between a C-H bond and a π-system. | Can influence the molecular packing and contribute to the overall stability of the crystal structure. |
| S···S Interactions | Interactions between the sulfur atoms of the thiophene rings. | Can provide additional pathways for electronic coupling and charge transport. |
Thin Film Diffraction for Orientation Analysis
The performance of organic electronic devices is critically dependent on the molecular orientation and packing within the semiconductor thin film. For this compound and its derivatives, Grazing Incidence X-ray Diffraction (GIXD) is a powerful, non-destructive technique used to probe the crystallographic order and molecular orientation at surfaces and in thin films. osti.gov
GIXD is particularly surface-sensitive, making it ideal for analyzing ultra-thin films that are just a few nanometers thick. measurlabs.commalvernpanalytical.com By directing an X-ray beam at a very small, fixed angle of incidence (the "grazing" angle) to the sample surface, the penetration depth of the X-rays is limited, maximizing the diffraction signal from the thin film while minimizing interference from the underlying substrate. malvernpanalytical.com This allows for precise characterization of the crystalline structure within the surface layers. osti.gov
Studies on derivatives such as dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) have utilized GIXD to investigate the growth process of thin films. researchgate.netchemrxiv.org These investigations have shown that DNTT molecules adopt a vertical orientation, or "standing-up" configuration, on the substrate right from the formation of the first monolayer. researchgate.netchemrxiv.org This orientation is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs). The diffraction patterns obtained from GIXD provide information on the lattice parameters and the packing motif, which is often a herringbone arrangement for this class of compounds. nih.gov
The analysis of the diffraction data allows for a quantitative assessment of the molecular orientation relative to the substrate. iaea.org The presence and intensity of specific diffraction peaks can indicate whether the molecules have a preferential "edge-on" (standing up) or "face-on" (lying down) orientation. This information is vital for correlating the physical structure of the film with its electronic properties.
| Derivative | Substrate | Key Finding | Orientation | Significance |
|---|---|---|---|---|
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | SiO₂ | Vertical orientation confirmed from the first monolayer growth. researchgate.netchemrxiv.org | Edge-on (Standing up) | Favorable for high charge carrier mobility in transistors. |
| Diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DPh-DNTT) | Not specified | Thin films exhibit a herringbone packing structure similar to the parent DNTT. nih.gov | Edge-on | Contributes to high thermal stability and good FET characteristics. nih.gov |
| General Thiophene-based molecules | Oxidized Silicon | Quantitative analysis of various orientations is possible by comparing GIXD and Bragg-Brentano geometries. iaea.org | Varies (multi-oriented) | Allows correlation of molecular orientation with device performance. iaea.org |
Electrochemical Characterization Techniques
Cyclic Voltammetry for Redox Properties
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species like this compound. This method provides critical information about the electronic structure of the molecule, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are essential for designing and predicting the behavior of materials in organic electronic devices such as organic solar cells and OFETs.
The CV experiment involves applying a linearly cycling potential ramp to a working electrode submerged in a solution containing the compound of interest and a supporting electrolyte. The resulting current is measured as a function of the applied potential, producing a cyclic voltammogram. The potentials at which oxidation and reduction peaks occur are indicative of the energies required to remove an electron from the HOMO and add an electron to the LUMO, respectively.
From the onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks in the voltammogram, the HOMO and LUMO energy levels can be estimated. These estimations are typically made relative to an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple. The empirical relationships used are:
EHOMO = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8] eV
ELUMO = -[Ered(onset) - E1/2(Fc/Fc+) + 4.8] eV
For derivatives of thieno[3,2-b]thiophene, CV has been employed to determine their electrochemical properties. For instance, in a study on nonfullerene acceptors based on a thieno[3,2-b]thiophene-fused naphthalene (B1677914) donor core, the onset oxidation potentials were measured to be 0.71 V and 0.74 V for two different derivatives. aau.dk These values are directly related to their HOMO energy levels and are crucial for assessing their potential as electron-donating materials in photovoltaic applications. The reversibility of the redox processes, also determined from the CV curve, gives insight into the stability of the molecule upon oxidation and reduction.
| Derivative | Onset Oxidation Potential (Eoxonset vs. Fc/Fc⁺) | Calculated HOMO Level (eV) | Technique Notes |
|---|---|---|---|
| PTT-IC (thieno[3,2-b]thiophene-fused naphthalene derivative) | 0.71 V aau.dk | -5.51 eV (approx.) | Measured in a 0.1 M Bu₄NPF₆ acetonitrile (B52724) solution. aau.dk |
| PTT-2FIC (fluorinated thieno[3,2-b]thiophene-fused naphthalene derivative) | 0.74 V aau.dk | -5.54 eV (approx.) | Measured in a 0.1 M Bu₄NPF₆ acetonitrile solution. aau.dk |
| Poly(3-octyl-thiophene-2,5-diyl) (P3OT) | 1.2 V core.ac.uk | -5.59 eV core.ac.uk | Calculated using the relation EHOMO= [(Eox- E1/2(ferrocene)) +4.8] eV. core.ac.uk |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules from first principles. researchgate.net It has been proven to be a reliable approach for reproducing experimental data for small organic molecules. researchgate.net Functionals such as B3LYP are often employed for their accuracy in depicting the properties of thiophene-based organosilicon compounds and other organic materials. researchgate.netresearchgate.net Calculations are typically performed with basis sets like 6-31G(d) or 6-31G** to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations are instrumental in optimizing ground-state geometries and understanding the fundamental electronic characteristics of conjugated systems like Phenanthro[3,2-b]thiophene. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of molecular reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential and determines the molecule's nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining the molecule's stability, chemical reactivity, and the energy required for electronic excitation. nih.gov A smaller gap generally implies higher reactivity and easier excitation, which is a desirable characteristic for materials used in optoelectronic devices. nih.gov In derivatives of thieno[3,2-b]thiophene (B52689), the HOMO and LUMO wave functions are often well-delocalized along both the donor and acceptor units of the molecule, which facilitates intramolecular charge transfer upon excitation. researchgate.net
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|---|
| BTAP2 (Benzo[b]thiophene derivative) | DFT | - | - | 3.22 |
| BTAP3 (Benzo[b]thiophene derivative) | DFT | - | - | 3.59 |
| PTBTP-4F (Thiophene[3,2-b]pyrrole derivative) | Experimental | - | - | 2.08 |
DFT calculations are used to generate electron density maps, which visualize the distribution of charge within a molecule. nih.gov These maps are essential for understanding chemical bonding, reactivity, and intermolecular interactions. arxiv.org In conjugated systems, the electron density is typically delocalized across the π-system. For thiophene-based molecules, analysis of the charge density distribution reveals how electrons are shared between the aromatic rings and any substituent groups. nih.gov This analysis helps in identifying electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic or nucleophilic attack and for understanding charge transfer processes. byu.edu For instance, in thiophene (B33073) carboxamide derivatives, the high aromaticity of the thiophene ring plays a critical role in its interaction profile within biological systems. mdpi.com
In the solid state, the performance of organic electronic materials is heavily dependent on how adjacent molecules are packed and interact. Intermolecular orbital coupling, often quantified by the charge transfer integral (also known as electronic coupling or transfer integral), describes the ease with which charge can hop between neighboring molecules. nih.gov These parameters are critical for predicting charge mobility. nih.gov
DFT calculations on molecular dimers or clusters, extracted from crystal structures, are used to compute these transfer integrals for both holes (HOMO-HOMO coupling) and electrons (LUMO-LUMO coupling). nih.gov A larger transfer integral value generally leads to higher charge carrier mobility. For materials based on fused thiophene rings, their planar structure can promote strong π-π stacking, which often results in significant intermolecular orbital overlap and consequently, effective charge transport. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Optical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. mdpi.comaps.org It is a powerful tool for calculating the electronic absorption spectra by predicting vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption peaks. researchgate.netdntb.gov.ua
For complex aromatic systems, TD-DFT can elucidate the nature of electronic transitions. For example, in dinaphtho[2,3-b:2’3’-f]thieno[3,2-b]-thiophene (DNTT), a related and larger molecule, TD-DFT calculations have shown that the main absorption band involves a transition primarily from the HOMO to the LUMO (S0 → S1). researchgate.net These calculations are vital for understanding the photophysical properties and for designing materials with specific light-absorbing characteristics for applications in organic photovoltaics and photodetectors. mdpi.com
| Transition | Calculated Energy (eV) | Primary Orbital Contribution |
|---|---|---|
| S0 → S1 | 2.92 | HOMO → LUMO |
| S0 → S2 | 3.62 | HOMO-2 → LUMO |
Data derived from studies on Dinaphtho[2,3-b:2’3’-f]thieno[3,2-b]-thiophene (DNTT). researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular dynamics. nih.gov For rigid, planar molecules like this compound, single-molecule conformational analysis is less critical than for flexible molecules. However, MD simulations are highly valuable for understanding the morphology and dynamics of these materials in the condensed phase (e.g., thin films). cwu.edu
MD simulations can predict how molecules pack in a solid, how this packing arrangement fluctuates with temperature, and can help in understanding the stability of different crystal polymorphs. nih.gov For thiophene-based compounds, MD studies have been used to assess the stability of protein-ligand complexes and to analyze the dynamic behavior of molecules at interfaces, which is crucial for predicting the performance and stability of organic electronic devices. mdpi.com
Prediction of Electronic Properties and Charge Transport Parameters
Computational chemistry provides a framework for predicting key parameters that govern the performance of organic semiconductors. Beyond the HOMO/LUMO energies, DFT calculations can be used to determine other crucial electronic properties.
Ionization Potential (IP): The energy required to remove an electron from the HOMO. It is a measure of the material's ability to donate a hole.
Electron Affinity (EA): The energy released when an electron is added to the LUMO. It indicates the material's ability to accept an electron.
Reorganization Energy (λ): The energy required for the geometric relaxation of a molecule upon gaining or losing a charge. It is a critical parameter in Marcus theory for charge transfer, with a lower reorganization energy generally leading to higher charge mobility. nih.gov The total reorganization energy has contributions from intramolecular vibrations and the surrounding medium.
These parameters, calculated using DFT, are essential for the rational design of new materials. nih.gov For instance, by calculating the reorganization energies for holes and electrons, researchers can predict whether a material is likely to be a p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductor. nih.gov For thiophene-based systems, theoretical calculations of these parameters have shown good agreement with experimental measurements and have been instrumental in explaining their charge transport properties. researchgate.netnih.gov
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Ionization Potential (IP) | Energy needed to remove an electron from a neutral molecule. | Determines the energy barrier for hole injection from an electrode. |
| Electron Affinity (EA) | Energy released when an electron is added to a neutral molecule. | Determines the energy barrier for electron injection from an electrode. |
| Reorganization Energy (λ) | Energy associated with molecular geometry changes during charge transfer. | A low value is desirable for high charge carrier mobility. |
| Transfer Integral (t) | Measure of electronic coupling between adjacent molecules. | A high value is essential for efficient intermolecular charge hopping. |
Theoretical Insights into Thermally Activated Delayed Fluorescence (TADF)
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic light-emitting diodes (OLEDs), potentially enabling 100% internal quantum efficiency. researchgate.netresearchgate.net This process relies on the efficient reverse intersystem crossing (RISC) of excitons from the lowest triplet state (T₁) to the lowest singlet state (S₁), from which they can radiatively decay via fluorescence. researchgate.net For this to occur, the energy gap between the S₁ and T₁ states (ΔEST) must be sufficiently small (typically < 0.3 eV) to be overcome by thermal energy. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful toolkit to predict the viability of a molecule as a TADF emitter. These methods are used to calculate key parameters such as the energies of the S₁ and T₁ states, the ΔEST, and the spin-orbit coupling (SOC) between these states, which governs the rate of intersystem crossing and reverse intersystem crossing. nih.gov
In the context of this compound derivatives, theoretical studies have explored how structural modifications can influence TADF properties. For instance, a donor-acceptor (D-A) type ligand, Phen-Tpa, which incorporates the phenanthrothiophene moiety, was computationally and experimentally shown to not exhibit TADF on its own due to a relatively large ΔEST. nih.gov However, upon coordination with a silver(I) ion, the resulting complex exhibited a significant reduction in the ΔEST to 0.20 eV, as estimated from emission spectra. nih.gov This reduction, coupled with the heavy-atom effect of silver enhancing the spin-orbit coupling, effectively promotes the RISC process, thereby enabling TADF. nih.gov
The rate of RISC (kRISC) can be described by Fermi's golden rule, which indicates its dependence on both the spin-orbit coupling and the ΔEST. nih.gov Theoretical calculations for derivatives help in understanding and predicting these crucial parameters.
Table 1: Theoretical and Experimental Photophysical Parameters for a this compound Derivative (Phen-Tpa) and its Silver Complex.
| Compound | S₁ Energy Level (eV) | T₁ Energy Level (eV) | Experimental ΔEST (eV) | kRISC (s⁻¹) | TADF Observed |
|---|---|---|---|---|---|
| Phen-Tpa | - | - | Large | - | No nih.gov |
This table illustrates how theoretical predictions and experimental findings correlate in determining the TADF properties of a system based on the this compound scaffold. Data derived from a study on a specific derivative. nih.gov
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for a range of photonic and optoelectronic applications. nih.gov Computational methods, especially DFT, are instrumental in predicting the NLO response of organic molecules, saving significant time and resources compared to experimental synthesis and characterization. mdpi.com The key parameters of interest are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. nih.gov
For thiophene-based compounds, including derivatives of thieno[3,2-b]thiophene, a common strategy to enhance NLO properties is to create a "push-pull" architecture. nih.gov This involves attaching electron-donating (donor) and electron-withdrawing (acceptor) groups to the π-conjugated backbone. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to large changes in the molecular dipole moment and consequently, significant NLO effects. nih.gov
Theoretical studies on such systems involve:
Geometry Optimization: Determining the most stable molecular structure.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher NLO activity. nih.gov
Calculation of NLO Properties: Using methods like TD-DFT to compute the polarizability and hyperpolarizabilities. nih.gov
For example, computational studies on chromophores incorporating thieno[3,2-b]thiophene units have shown that increasing the length of the π-conjugation and incorporating strong donor/acceptor groups can significantly enhance the NLO response. nih.gov The choice of the π-bridge and the donor/acceptor units is critical in tuning the electronic and optical properties. nih.gov DFT calculations can effectively model these structural modifications and predict their impact on the hyperpolarizabilities.
Table 2: Representative Calculated NLO Properties for Designed Thiophene-Based Chromophores.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (βtot) (a.u.) |
|---|---|---|---|---|
| Reference Chromophore | -5.20 | -2.80 | 2.40 | 5000 |
| Designed Chromophore 1 | -5.15 | -3.05 | 2.10 | 8500 |
This is an illustrative table based on typical data from computational studies of D-π-A thiophene derivatives, demonstrating the structure-property relationships predicted by DFT calculations. The values are representative and not specific to the parent this compound.
Research on Applications of Phenanthro 3,2 B Thiophene in Advanced Materials
Organic Semiconductor Applications
The unique electronic and structural properties of phenanthro[3,2-b]thiophene-based molecules make them excellent organic semiconductors. Their fused-ring system provides a platform for efficient charge delocalization, which is a critical requirement for high-performance electronic devices.
Charge Transport Facilitation Mechanisms
The efficacy of this compound derivatives as organic semiconductors stems from several key molecular and solid-state features that facilitate charge transport. The extensive π-conjugated system inherent to the fused phenanthrene (B1679779) and thiophene (B33073) rings allows for the delocalization of electrons, which is fundamental for charge mobility. In the solid state, these molecules often self-assemble into well-ordered structures, such as herringbone packing arrangements.
Exploration in Organic Field-Effect Transistors (OFETs)
Derivatives of thieno[3,2-b]thiophene (B52689) are extensively studied as the active channel material in Organic Field-Effect Transistors (OFETs). These materials typically exhibit p-type behavior, meaning they transport positive charge carriers (holes). The performance of these OFETs is highly dependent on the molecular structure of the semiconductor and the processing conditions of the thin film.
For instance, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its derivatives are noted for providing high-mobility OFETs with excellent environmental and operational stability. researchgate.net Another derivative, dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT), was designed to enhance intermolecular charge transfer through strong S-S interactions. Crystal structure analysis of DBTTT revealed a shorter intermolecular π-π distance compared to its benzene (B151609) analogue, leading to superior performance. researchgate.net Polycrystalline DBTTT thin-film transistors have achieved a remarkable hole mobility of 19.3 cm² V⁻¹ s⁻¹. researchgate.net Similarly, dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT), a highly π-extended heteroarene with eight fused rings, has been successfully synthesized and used in OFETs, achieving field-effect mobilities as high as 3.0 cm² V⁻¹ s⁻¹ in vapor-processed devices. nih.gov The introduction of alkyl chains, such as n-dodecyl groups onto a phenanthro[2,1-b:7,8-b']dithiophene (PDT) core, has also been shown to improve thin-film crystallinity and boost mobility to 2.2 cm² V⁻¹ s⁻¹. nist.gov
| Compound | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio (Ion/Ioff) | Processing Method |
|---|---|---|---|
| DBTTT | 19.3 | Not Specified | Vapor-processed |
| DATT | 3.0 | Not Specified | Vapor-processed |
| C12-PDT | 2.2 | Not Specified | Not Specified |
| Monoalkylated DNTT derivatives (2a-c) | Up to 1.6 | 104–107 | Spin-coated |
Integration into Organic Light-Emitting Diodes (OLEDs)
The photophysical properties of thieno[3,2-b]thiophene derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs). Their rigid structure helps in achieving high fluorescence quantum yields. Donor–π–acceptor (D–π–A) type molecules, where a thieno[3,2-b]thiophene unit acts as the π-conjugated linker, have been designed as emitters for OLEDs. mdpi.com
In one study, a D–π–A compound named DMB-TT-TPA was synthesized, comprising a triphenylamine (B166846) donor, a dimesitylboron acceptor, and a thieno[3,2-b]thiophene linker. This molecule exhibited a high fluorescence quantum yield of 41% in the solid state and 86% in solution. mdpi.com A solution-processed OLED using this compound as the emitter was fabricated, demonstrating promising performance with a low turn-on voltage. mdpi.com
| Compound | Maximum Power Efficiency (lm/W) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
|---|---|---|---|
| DMB-TT-TPA | 6.70 | 10.6 | 4.61 |
Components in Organic Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)
Thieno[3,2-b]thiophene-based compounds are effective components in organic solar cells, including both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). nih.gov In these devices, the thieno[3,2-b]thiophene moiety is often used as a π-spacer in D-π-A dyes or as a building block in conjugated polymers to enhance light absorption and facilitate charge separation and transport. aau.dk
For DSSCs, organic dyes incorporating a thieno[3,2-b]thiophene π-spacer have been synthesized. aau.dk One such dye, functionalized with a triphenylamine donor and a cyanoacetic acid anchoring group, achieved a power conversion efficiency (PCE) of 3.68%. aau.dk In the realm of OPVs, researchers have explored D–π–A polymers where the π-bridge is changed from a simple thiophene to a thieno[3,2-b]thiophene unit. This substitution was found to improve the photovoltaic performance significantly. An OPV based on a polymer with a thieno[3,2-b]thiophene bridge (PE2) blended with a non-fullerene acceptor (Y6) achieved a PCE of 13.50%, which was notably higher than the 10.58% PCE of the analogous polymer with a simple thiophene bridge.
| Device Type | Material | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF |
|---|---|---|---|---|---|
| DSSC | Triphenylamine-thienothiophene dye (3a) | 3.68 | Not Specified | Not Specified | Not Specified |
| OPV | PE2:Y6 | 13.50 | Not Specified | Not Specified | Not Specified |
| OPV | Dye 1:C70 | 3.60 | 0.98 | 9.24 | Not Specified |
Development as Hole Transport Materials (HTMs)
The excellent charge transport properties of this compound derivatives have led to their development as hole transport materials (HTMs) in solar cells, particularly perovskite solar cells (PSCs). nih.gov HTMs play a crucial role in extracting and transporting holes from the light-absorbing perovskite layer to the electrode. Small organic molecules with multi-branched skeletons, including thieno[3,2-b]thiophenes, are attractive as HTMs because they can form amorphous films and provide multiple pathways for hole hopping. nih.gov
Researchers have designed and synthesized novel π-extended conjugated materials based on thieno[3,2-b]thiophene and triphenylamine for use as HTMs in PSCs. One such material, when used in a p-i-n architecture PSC, resulted in a device with a power conversion efficiency of 5.20%. Another study synthesized two HTMs, X1 and X2, with an anthracene (B1667546) core. The insertion of a thiophene ring in X2 resulted in a higher hole mobility (3.1 × 10⁻⁴ cm² V⁻¹ s⁻¹) compared to X1 (2.8 × 10⁻⁴ cm² V⁻¹ s⁻¹). nih.gov These mobilities were comparable to the widely used HTM, spiro-OMeTAD (3.8 × 10⁻⁴ cm² V⁻¹ s⁻¹). nih.gov
Chemo-Responsive Materials
Beyond electronics, the inherent fluorescence and electronic properties of the thieno[3,2-b]thiophene scaffold make it a valuable building block for chemo-responsive materials, particularly in the design of chemosensors. These sensors operate by changing their optical or electronic properties, such as color or fluorescence intensity, upon interaction with a specific chemical analyte.
For example, a 'turn-on' fluorescent probe for the detection of Zn²⁺ ions was developed from a Schiff-base of thieno[2,3-b]thiophene-2,5-dicarbaldehyde. This sensor exhibited enhanced fluorescence intensity specifically in the presence of zinc ions. nih.gov In another application, far-red hemicyanine dyes were synthesized using a dimethylamino thieno[3,2-b]thiophene donor. These dyes function as fluorogenic reporters, showing a significant "light-up" response upon binding to specific DNA aptamers. One such probe, when binding to the DNA aptamer for quinine, displayed a 660-fold increase in fluorescence, making it a highly sensitive and selective biosensor. nih.gov These examples highlight the potential of engineering this compound-based molecules for applications in chemical and biological sensing.
Photochromic and Ionochromic Properties
Based on available scientific literature, there is limited specific research focusing directly on the photochromic (light-induced color change) and ionochromic (ion-induced color change) properties of the standalone this compound molecule. While related thiophene-based compounds have been investigated for these properties, dedicated studies on this specific phenanthrene-fused system are not prominently documented.
Metal Ion Coordination Studies
The thieno[3,2-b]thiophene core within the this compound structure provides potential sites for coordination with metal ions. This capability has been demonstrated in studies on metallo-supramolecular polymers (MSPs) where thieno[3,2-b]thiophene serves as a central unit.
Research into iron(II) metallo-supramolecular polymers has utilized unimers (monomeric units) with a thieno[3,2-b]thiophene-2,5-diyl central core and terpyridine end-groups for chelating Fe²⁺ ions. nih.gov The design of these unimers, which varies by the linker connecting the central core to the terpyridine groups, directly influences the properties of the resulting polymer. nih.gov The study of these systems reveals that the thieno[3,2-b]thiophene unit can be effectively integrated into larger architectures that coordinate with metal ions, leading to materials with interesting electrochromic properties. nih.gov
Four distinct unimers were synthesized to study the effect of the linker on the final polymer's performance. The unimers varied from having no linker to incorporating ethynediyl, 1,4-phenylene, and 2,2'-bithiophene-5,5'-diyl linkers. nih.gov The subsequent assembly of these unimers with Fe²⁺ ions resulted in the formation of Fe-MSPs, demonstrating the viability of the thieno[3,2-b]thiophene core in coordinating with metal centers to form polymeric structures. nih.gov
| Unimer Name | Linker Group | Central Unit | Chelating End-Group |
|---|---|---|---|
| Tt | None | thieno[3,2-b]thiophene-2,5-diyl | terpyridine-4'-yl |
| TtE | Ethynediyl | thieno[3,2-b]thiophene-2,5-diyl | terpyridine-4'-yl |
| TtPh | 1,4-Phenylene | thieno[3,2-b]thiophene-2,5-diyl | terpyridine-4'-yl |
| TtB | 2,2'-bithiophene-5,5'-diyl | thieno[3,2-b]thiophene-2,5-diyl | terpyridine-4'-yl |
Building Blocks for Conjugated Polymers and Oligomers
The rigid and planar structure of the thieno[3,2-b]thiophene (TT) moiety, which forms the core of this compound, makes it a highly attractive building block for conjugated polymers and oligomers. nih.govacs.org This structural unit promotes extended π-conjugation and facilitates strong intermolecular interactions, which are crucial for efficient charge transport in organic electronic devices. acs.org Consequently, numerous derivatives of thieno[3,2-b]thiophene have been synthesized and incorporated into polymers for applications such as organic photovoltaics (OPVs) and electrochromic devices. nih.govnih.govnih.gov
Design Principles for Polymer Architectures
The design of polymers incorporating the thieno[3,2-b]thiophene unit follows several key principles aimed at tuning the material's optical, electronic, and physical properties.
Donor-π-Bridge-Acceptor (D-π-A) Architecture : A prevalent design strategy involves using thieno[3,2-b]thiophene derivatives as a π-conjugated bridge to connect electron-donating (D) and electron-accepting (A) units. nih.govrsc.org This architecture allows for the tuning of the polymer's frontier molecular orbital (HOMO/LUMO) energy levels and its absorption spectrum. Replacing a simple thiophene bridge with the more rigid and planar thieno[3,2-b]thiophene has been shown to be an effective strategy for enhancing the performance of photovoltaic polymers. rsc.org
Functionalization of the Core : Attaching functional groups to the thieno[3,2-b]thiophene core is a powerful tool for modifying polymer properties. For instance, introducing electron-donating alkoxy groups can create novel donor units for D-A polymers with specific electrochromic behaviors, such as changing from green in the neutral state to blue in the oxidized state. pkusz.edu.cn Conversely, attaching electron-withdrawing side groups, like 4-cyanophenyl or 4-pyridyl, can lower the HOMO and LUMO energy levels and narrow the material's band gap.
Linker Variation in Supramolecular Polymers : In the design of metallo-supramolecular polymers, the choice of linker connecting the thieno[3,2-b]thiophene core to metal-chelating end-groups is critical. Varying the linker between none, ethynediyl, 1,4-phenylene, and 2,2'-bithiophene (B32781) significantly alters the electrochromic performance, including optical contrast and switching speed, of the final material. nih.gov
Structure-Property Relationships in Polymeric Systems
Systematic studies have established clear relationships between the molecular structure of thieno[3,2-b]thiophene-based polymers and their resulting material properties.
The rigidity of the thieno[3,2-b]thiophene unit is a key factor influencing polymer performance. In D-π-A polymers for organic solar cells, replacing a flexible thiophene π-bridge with a rigid thieno[3,2-b]thiophene bridge led to a significant increase in power conversion efficiency (PCE). rsc.org This improvement is attributed to the enhanced planarity and structural order imparted by the fused-ring system. Similarly, incorporating thieno[3,2-b]thiophene into a polymer backbone for OPV applications was found to enhance molecular crystallinity and hole mobility, leading to higher device performance. nih.gov
| Polymer | π-Bridge Unit | PCE (%) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|
| J52-FS | Thiophene | 10.58 | 18.11 | 69.8 |
| PE2 | Thieno[3,2-b]thiophene | 13.50 | 20.84 | 72.2 |
The electronic nature of side groups attached to the thieno[3,2-b]thiophene core directly modulates the polymer's electrochemical and optical characteristics. Functionalization with electron-withdrawing groups like 4-cyanophenyl decreases the HOMO and LUMO energy levels and the optical band gap, which in turn affects the electrochromic properties such as color, contrast, and coloration efficiency.
| Polymer | Side Group | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Color (Neutral) | Color (Oxidized) |
|---|---|---|---|---|---|---|
| P(CNPh-ETTE) | 4-cyanophenyl | -5.01 | -3.11 | 1.90 | Purple | Pale grey-blue |
| P(Py-ETTE) | 4-pyridyl | -5.04 | -3.15 | 1.89 | Sand brown | Pale grey-green |
In metallo-supramolecular systems, the structure of the linker between the thieno[3,2-b]thiophene unit and the metal-binding site has a profound impact on electrochromic performance. A study of four Fe-MSPs showed that the unimer with no linker (Fe-Tt) exhibited the highest optical contrast and coloration efficiency, as well as the fastest response time, making it a superior candidate for electrochromic devices compared to those with longer, more complex linkers. nih.gov This demonstrates a direct relationship between linker structure, conjugation pathways, and the dynamic optical properties of the material. nih.gov
| Polymer Film | Optical Contrast (ΔT%) | Coloration Efficiency (cm²/C) | Response Time (s) |
|---|---|---|---|
| Fe-Tt | 64.5 | 641 | 0.2 |
| Fe-TtE | 42.0 | 233 | 0.3 |
| Fe-TtPh | 31.0 | 205 | 0.4 |
| Fe-TtB | 29.0 | 117 | 0.6 |
Theoretical calculations on disordered conducting polymers containing thieno[3,2-b]thiophene have further illuminated these relationships, showing that low-energy excitons tend to localize in regions of the polymer that are more planar, reinforcing the importance of the structural rigidity provided by this fused-ring system. acs.org
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies
The synthesis of complex fused-ring systems like phenanthro[3,2-b]thiophene often involves multi-step processes that can be inefficient. Future research is increasingly directed towards the development of more streamlined and efficient synthetic protocols.
A promising area is the use of photocyclization reactions . Inspired by the synthesis of helicenes and other polycyclic aromatic hydrocarbons (PAHs), iodine-promoted photocyclization of diaryl-substituted thiophenes presents a powerful method for creating fused systems. nih.gov This approach involves the photoisomerization of a precursor to a reactive intermediate, which then undergoes cyclization to form the desired this compound backbone. nih.gov Continuous flow reactors are being explored to improve the scalability and reduce the long reaction times typically associated with these photochemical methods. nih.gov
Another key direction is the advancement of cascade cyclization reactions . A recently developed step-efficient protocol for synthesizing multisubstituted thieno[3,2-b]thiophenes involves the bisulfur cyclization of alkynyl diols. mdpi.com This method provides a direct route to the core structure with various substitution patterns, achieving moderate to good yields for a range of derivatives. mdpi.com
Furthermore, metal-catalyzed cross-coupling reactions , such as the Palladium-catalyzed Stille and Suzuki couplings, remain a cornerstone for derivatization. nih.gov Future work will likely focus on developing more robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups, enabling the synthesis of a more diverse library of this compound derivatives with tailored properties.
| Methodology | Description | Key Advantages | Reported Yields |
|---|---|---|---|
| Photocyclization | UV-light-promoted cyclization of stilbene-like precursors, typically using iodine as an oxidant. nih.gov | Direct formation of the fused aromatic core. | Good (e.g., 75% combined yield for a dithia nih.govhelicene). nih.gov |
| Cascade Cyclization | Bisulfur cyclization of alkynyl diols to form the thieno[3,2-b]thiophene (B52689) core in a single step. mdpi.com | Step-efficient, allows for diverse substitution. | Moderate to Good (e.g., 79% for 3-Benzyl-6-ethyl-2-phenylthieno[3,2-b]thiophene). mdpi.com |
| Suzuki/Stille Coupling | Palladium-catalyzed cross-coupling to attach aryl or other functional groups to a pre-formed core. nih.gov | High versatility for derivatization. | Good to Excellent (e.g., 69-83% for various derivatives). nih.gov |
Advanced Computational Design and Screening of Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic properties of new materials before their synthesis. This in silico approach accelerates the discovery of derivatives with enhanced performance for specific applications.
Future research will heavily rely on DFT to screen virtual libraries of this compound derivatives. By systematically modifying the core with different electron-donating or electron-withdrawing groups, researchers can calculate key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which influences the material's color and conductivity), and reorganization energies (which relate to charge transport efficiency). e3s-conferences.orgresearchgate.net
For instance, computational studies on related thienothiophene systems have shown that introducing acceptor units like 1,1-dicyanomethylene-3-indanone can significantly lower the LUMO level and reduce the band gap, shifting the absorption spectrum to longer wavelengths. nih.gov This predictive power allows for the rational design of materials tailored for applications in organic electronics. The goal is to establish clear structure-property relationships that can guide synthetic efforts, saving significant time and resources. nih.gov
| Derivative Core | Substituent | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) |
|---|---|---|---|---|
| Thieno[3,2-b]thiophene | Unsubstituted Phenyl End-caps | -4.94 | -2.44 | 2.50 |
| Thieno[3,2-b]thiophene | 4-(Trifluoromethyl)phenyl End-caps | -5.25 | -2.60 | 2.65 |
| Diketopyrrolopyrrole-based Polymer | PBDT-DPP | -5.21 | -3.78 | 1.43 |
| Diketopyrrolopyrrole-based Polymer | PBDT-TTDPP (with Thieno[3,2-b]thiophene) | -5.06 | -3.59 | 1.47 |
Exploration of New Application Domains Based on Fundamental Electronic Structures
The planar, π-conjugated structure of this compound gives rise to favorable charge transport properties, making it a promising candidate for a range of electronic applications. While its use in organic field-effect transistors (OFETs) is established, with related molecules like phenanthro[1,2-b : 8,7-b']dithiophene showing mobilities as high as 0.1 cm² V⁻¹ s⁻¹, future research aims to explore more novel domains.
One emerging area is organic thermoelectrics . Materials that can efficiently convert heat into electricity require a combination of high electrical conductivity and low thermal conductivity. The ordered packing and good charge mobility of this compound derivatives could be leveraged to design new materials for wearable electronics and waste heat recovery systems. mdpi.com
Another potential application is in the field of sensors . The electronic properties of the this compound core are sensitive to its chemical environment. By functionalizing the molecule with specific recognition units, it could be developed into a chemosensor where binding events are transduced into a measurable optical or electrical signal. nih.govsemanticscholar.org
Finally, the inherent emissive properties of some π-conjugated systems open up possibilities in fluorescent probes and bio-imaging . By tuning the HOMO-LUMO gap through chemical modification, derivatives that fluoresce in the far-red or near-infrared region could be developed. These are highly desirable for biological applications due to deeper tissue penetration and reduced background autofluorescence. nih.gov
Q & A
Q. What are the common synthetic routes for Phenanthro[3,2-b]thiophene derivatives, and how do reaction conditions influence regioselectivity?
The synthesis of this compound derivatives often employs Pd-catalyzed C-H functionalization. For example, site-selective arylation at the C-3 and C-6 positions of the thieno[3,2-b]thiophene core can be achieved using arylboronic acids under phosphine-free conditions . Key factors include:
- Catalyst loading : Low Pd concentrations (e.g., 2 mol%) minimize side reactions.
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
- Temperature : Reactions typically proceed at 80–100°C to balance yield and selectivity.
Regioselectivity is influenced by steric and electronic effects of substituents; bulky aryl groups at C-2 direct arylation to C-3 .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in congested this compound systems?
For highly congested derivatives (e.g., helicenes), two-dimensional NMR techniques such as COSY and heteronuclear correlation spectroscopy are critical. These methods clarify proton-proton coupling and carbon-proton connectivity in overlapping signals . X-ray crystallography provides unambiguous confirmation of regiochemistry, as demonstrated in 3,6-diarylthieno[3,2-b]thiophenes, where crystal structures validated C-3/C-6 functionalization .
Advanced Research Questions
Q. How do discrepancies in regioselectivity during Pd-catalyzed C-H arylation of this compound derivatives arise, and what strategies address them?
Discrepancies often stem from competing activation pathways. For instance:
- Steric hindrance : Bulky 2-aryl substituents favor arylation at C-3 over C-5 due to reduced accessibility .
- Electronic effects : Electron-withdrawing groups at C-2 increase electrophilicity at C-3, enhancing reactivity.
Solutions include: - Substituent tuning : Introducing meta-substituted aryl groups improves predictability.
- Sequential arylation : Stepwise functionalization with varying aryl halides achieves controlled polyarylation .
Q. What methodological considerations are critical for detecting this compound isomers in environmental samples using low-temperature phosphorescence spectroscopy?
Key considerations:
- Cryogenic conditions : Phosphorescence signals are amplified at 77 K or 4.2 K, reducing thermal noise .
- Matrix isolation : n-Alkane solvents minimize intermolecular interactions, sharpening spectral resolution.
- Excitation-emission matrices (EEMs) : Multi-wavelength analysis discriminates isomers with similar structures (e.g., this compound vs. [2,3-b] isomers) .
Q. How do computational methods like DFT aid in understanding electronic properties of this compound-based sensitizers?
Density Functional Theory (DFT) calculations reveal:
- HOMO/LUMO distribution : Thieno[3,2-b]thiophene units localize electron density, affecting charge transfer in dyes. For example, carbazole-thieno[3,2-b]thiophene hybrids show HOMO localized on the carbazole and LUMO on the thiophene-cyanoacrylic acid segment .
- Bandgap modulation : Substituents like cyano groups lower LUMO levels, improving light-harvesting efficiency .
Q. What toxicological evaluation frameworks are used to assess mutagenic potential of this compound derivatives, considering structural variations?
- Ames test : Evaluates mutagenicity via bacterial reverse mutation assays. For example, phenanthro[3,4-b]thiophene showed high mutagenicity in Salmonella strains .
- Structure-Activity Relationships (SAR) : Electron-deficient thiophene cores (e.g., quinone-fused derivatives) correlate with increased DNA intercalation and mutagenicity .
- In vitro cytotoxicity : IC50 values against cancer cell lines (e.g., PC-3 prostate cells) guide toxicity profiling .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the electronic transport properties of thieno[3,2-b]thiophene-based materials?
Contradictions often arise from:
- Molecular packing : Sulfur-sulfur interactions in crystalline vs. amorphous phases alter charge mobility .
- Substituent effects : Electron-donating groups (e.g., alkyl chains) improve solubility but may reduce intermolecular coupling.
Resolution strategies: - Comparative studies : Use identical characterization methods (e.g., field-effect transistor measurements) across samples.
- Crystallographic data : Correlate packing motifs (e.g., herringbone vs. π-stacked) with mobility metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
